Antimycin A4

Description

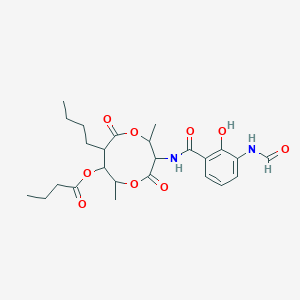

Structure

3D Structure

Properties

IUPAC Name |

[8-butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O9/c1-5-7-10-17-22(36-19(29)9-6-2)15(4)35-25(33)20(14(3)34-24(17)32)27-23(31)16-11-8-12-18(21(16)30)26-13-28/h8,11-15,17,20,22,30H,5-7,9-10H2,1-4H3,(H,26,28)(H,27,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYANSQKXOLFAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C(C(OC(=O)C(C(OC1=O)C)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27220-59-3 | |

| Record name | Antimycin A4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027220593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-butyl-3-(3-formamido-2-hydroxybenzamido)-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Antimycin A4: A Comprehensive Technical Guide for Scientific Professionals

Introduction: Antimycin A4 is a member of the antimycin A family of secondary metabolites produced by Streptomyces bacteria.[1][2] Renowned as a potent inhibitor of cellular respiration, its utility extends far beyond this canonical function, positioning it as a critical tool in diverse fields of biological research and a molecule of interest in drug development.[2] This guide provides an in-depth exploration of Antimycin A4, from its fundamental chemical properties to its complex biological activities and practical applications.

Core Chemical and Physical Characteristics

A thorough understanding of the physicochemical properties of Antimycin A4 is essential for its effective use in a laboratory setting.

Chemical Structure

Antimycin A4 possesses a core nine-membered dilactone ring structure. It is distinguished from other antimycin A congeners by specific substitutions: a 3-formamidosalicylamide group and a butyl side chain.[3][4]

Physicochemical Data

The key properties of Antimycin A4 are summarized below. This information is critical for accurate preparation of solutions and for ensuring stability during storage.

| Property | Value |

| Molecular Formula | C25H34N2O9[3] |

| Molecular Weight | 506.5 g/mol [5] |

| Appearance | White to off-white solid[6] |

| Melting Point | 141-142°C[6] |

| Solubility | Soluble in ethanol, methanol, DMSO, and DMF. Poorly soluble in water.[6][7] |

| Storage Conditions | Store at -20°C, protected from light.[7] |

Mechanism of Action: Potent Inhibition of Mitochondrial Complex III

The primary mechanism through which Antimycin A4 exerts its biological effects is the potent and specific inhibition of the mitochondrial electron transport chain (ETC) at Complex III, also known as the cytochrome bc1 complex.[2][8]

Antimycin A binds to the Qi site of cytochrome b within Complex III.[8] This action blocks the transfer of electrons from coenzyme Q to cytochrome c, thereby interrupting the Q-cycle and halting cellular respiration.[1][9] This blockade leads to a cascade of cellular events, including the collapse of the mitochondrial membrane potential and a significant increase in the production of reactive oxygen species (ROS), particularly superoxide, from the Qo site of Complex III.[2][10]

Caption: Antimycin A4 inhibits Complex III at the Qi site, blocking electron transport and increasing ROS production.

Diverse Biological Activities and Research Applications

The profound impact of Antimycin A4 on mitochondrial function translates into a wide array of biological activities, making it a valuable tool for scientific investigation and a compound with therapeutic potential.

Antifungal and Antimicrobial Properties

Historically, the antimycin A complex was recognized for its potent antifungal activity.[11][12] This is a direct consequence of its ability to disrupt mitochondrial respiration in fungal cells.[11]

Antiviral Potential

Recent studies have demonstrated that Antimycin A exhibits broad-spectrum antiviral activity against a range of RNA viruses.[4] This includes members of the Togaviridae, Flaviviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families.[4] The proposed mechanism involves the disruption of host cell mitochondrial function, which is essential for viral replication.[4] Furthermore, Antimycin A has been shown to inhibit the replication of alpha-herpesviruses by interfering with the formation of pyrimidinosomes.[13][14]

Anticancer Activity

Antimycin A has demonstrated significant potential as an anticancer agent. It can induce apoptosis in various cancer cell lines, including those from lung and colorectal cancers.[10][15][16] The anticancer effects are mediated through multiple mechanisms, including:

-

Induction of Oxidative Stress: The increased ROS production following Complex III inhibition leads to cellular damage and triggers apoptotic pathways.[2][10]

-

Inhibition of Anti-Apoptotic Proteins: Antimycin A can inhibit the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells.[9][12]

-

Modulation of Signaling Pathways: It has been shown to upregulate pro-apoptotic genes like p53 and caspase-9, while downregulating survival pathways such as MAPK and NF-κB in colorectal cancer cells.[15]

-

Targeting Cancer Stem Cells: Antimycin A has been found to suppress the self-renewal ability of lung cancer stem cells.[17]

Essential Experimental Protocols

Adherence to standardized protocols is crucial for obtaining reliable and reproducible data with Antimycin A4.

Preparation of Stock Solutions

Accurate preparation of stock solutions is the foundation of any successful experiment.

Materials:

-

Antimycin A4 powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes

Procedure:

-

Equilibrate the Antimycin A4 vial to room temperature before opening.

-

Weigh the desired amount of Antimycin A4 powder in a suitable weighing boat.

-

Dissolve the powder in anhydrous DMSO to a desired stock concentration (e.g., 10 mM).

-

Vortex until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes in light-protected tubes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C.

Caption: A stepwise workflow for the preparation of Antimycin A4 stock solutions.

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a common method to assess the cytotoxic effects of Antimycin A4.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT-116)

-

Complete cell culture medium

-

Antimycin A4 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Antimycin A4 in complete culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing different concentrations of Antimycin A4. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

-

Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Safety and Handling Precautions

Antimycin A is a highly toxic compound and must be handled with extreme care.[18][19]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.[19][20]

-

Ventilation: Handle solid Antimycin A4 and concentrated stock solutions in a certified chemical fume hood to avoid inhalation.[19]

-

Exposure: Avoid all personal contact, including skin and eye contact, and inhalation.[19] In case of exposure, wash the affected area immediately with copious amounts of water and seek medical attention.[20]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[20]

Conclusion

Antimycin A4 is a powerful and multifaceted biological probe. Its well-defined mechanism of action as a Complex III inhibitor makes it an invaluable tool for studying mitochondrial biology, cellular metabolism, and oxidative stress. Furthermore, its demonstrated antifungal, antiviral, and anticancer properties underscore its potential for further investigation in the realm of therapeutic development. A comprehensive understanding of its chemical nature, biological effects, and proper handling procedures is essential for any researcher utilizing this potent compound.

References

-

PubChem. (n.d.). Antimycin A. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Antimycin A4. National Center for Biotechnology Information. Retrieved from [Link]

- Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry, 9, 2556–2563.

- Chen, K.-H., et al. (2018). A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent.

-

Bertin Bioreagent. (n.d.). Antimycin A4. Retrieved from [Link]

-

PubChem. (n.d.). Antimycin A4a. National Center for Biotechnology Information. Retrieved from [Link]

- Talarico, T. L., et al. (2013). Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria. PLoS ONE, 8(12), e83317.

- Ohshima, K., et al. (2020). Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening. Journal of Biological Chemistry, 295(18), 6066–6076.

- Han, Y. H., et al. (2008). Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells. Oncology Reports, 20(3), 689–693.

- Kenny, C., et al. (2014). Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy. Oxidative Medicine and Cellular Longevity, 2014, 679418.

- Wang, Y., et al. (2023). Antimycin A inhibits alpha-herpesvirus replication by disrupting the formation of pyrimidinosomes. Journal of Advanced Research, S2090-1232(23)00309-1.

-

Study.com. (n.d.). Antimycin A: Physical Properties, Solubility & Molecular Weight. Retrieved from [Link]

-

CSIR NET Life Science Coaching. (n.d.). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. Retrieved from [Link]

- Park, W. H., et al. (2007). Antimycin A induces apoptosis in As4.1 juxtaglomerular cells. Cancer Letters, 246(1-2), 123–130.

- Zhang, L., et al. (2011). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. Autophagy, 7(11), 1474–1476.

-

Bioaustralis Fine Chemicals. (n.d.). Antimycin A4. Retrieved from [Link]

-

Liu, J., et al. (2014). Biosynthesis of Antimycins with a Reconstituted 3-Formamidosalicylate Pharmacophore in Escherichia coli. eScholarship. Retrieved from [Link]

-

Wikipedia. (n.d.). Antimycin A. Retrieved from [Link]

- Mohammad, R. M., & Azmi, A. S. (2024). Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent. Biochimica et Biophysica Acta (BBA) - General Subjects, 1868(3), 130543.

- Zhang, L., et al. (2011). Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy. Autophagy, 7(11), 1474–1476.

- Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry, 9, 2556–2563.

- Fan, S., et al. (2018). Metabolic profiles show specific mitochondrial toxicities in vitro in myotube cells. Toxicology in Vitro, 51, 133–141.

-

Han, Y. H., et al. (2008). Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells. Semantic Scholar. Retrieved from [Link]

- Kabir, M. R., et al. (2022).

-

ResearchGate. (n.d.). Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells. Retrieved from [Link]

Sources

- 1. Antimycin A - Wikipedia [en.wikipedia.org]

- 2. Antimycin A: From mitochondrial poison to multifaceted biological probe and therapeutic agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimycin A4 | C25H34N2O9 | CID 3084472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Discovery of Potent Broad Spectrum Antivirals Derived from Marine Actinobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimycin A4a | C25H34N2O9 | CID 10323928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1397-94-0 CAS MSDS (ANTIMYCIN A) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. bioaustralis.com [bioaustralis.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 10. Antimycin A as a mitochondrial electron transport inhibitor prevents the growth of human lung cancer A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimycin A inhibits alpha-herpesvirus replication by disrupting the formation of pyrimidinosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antimycin A inhibits alpha-herpesvirus replication by disrupting the formation of pyrimidinosomes - chemicalbook [chemicalbook.com]

- 15. Antimycin A induced apoptosis in HCT-116 colorectal cancer cells through the up- and downregulation of multiple signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Preclinical Evaluation of Antimycin A as a Potential Antilung Cancer Stem Cell Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antimycin A | C28H40N2O9 | CID 14957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. datasheets.scbt.com [datasheets.scbt.com]

- 20. fishersci.com [fishersci.com]

Antimycin A4: A Technical Guide for Researchers

An In-depth Examination of a Potent Mitochondrial Complex III Inhibitor

This guide provides a comprehensive technical overview of Antimycin A4, a key member of the antimycin A complex. As a Senior Application Scientist, the following sections will delve into the critical details of its biochemical properties, mechanism of action, and practical applications in a laboratory setting, offering insights grounded in established scientific literature.

Core Compound Identification

Antimycin A4 is a naturally occurring compound produced by Streptomyces species. It is a crucial tool for researchers studying cellular respiration and mitochondrial dysfunction.

| Property | Value | Source(s) |

| CAS Number | 27220-59-3 | [1][2][3][4] |

| Molecular Formula | C₂₅H₃₄N₂O₉ | [1] |

| Molecular Weight | Approximately 506.6 g/mol | [1][2] |

| Solubility | Soluble in DMSO, DMF, ethanol, and methanol. | [1] |

Mechanism of Action: Dual Inhibition

Antimycin A4 is primarily recognized for its potent inhibition of the mitochondrial electron transport chain (ETC). However, it also exhibits a secondary inhibitory effect on a key metabolic enzyme.

Primary Target: Mitochondrial Complex III (Cytochrome c Reductase)

The principal mechanism of action for Antimycin A4 is the disruption of cellular respiration through the inhibition of mitochondrial complex III (cytochrome bc1 complex).[5] It binds to the Qi site of this complex, which obstructs the transfer of electrons from ubiquinone to cytochrome c.[2][6] This blockage has several critical downstream consequences:

-

Halts Cellular Respiration: The electron flow through the ETC is effectively stopped, leading to a collapse of the mitochondrial membrane potential.[2][7]

-

Inhibits ATP Synthesis: The disruption of the proton gradient across the inner mitochondrial membrane prevents ATP synthase from producing ATP.[2]

-

Induces Oxidative Stress: The inhibition of complex III leads to an increased production of superoxide, a reactive oxygen species (ROS).[2][8] This surge in ROS can induce cellular damage and trigger apoptosis.[7][8]

Conclusion

Antimycin A4 is a powerful and versatile tool for researchers in various fields, including cell biology, biochemistry, and drug development. Its well-characterized mechanism of action as a potent inhibitor of mitochondrial complex III allows for the precise manipulation of cellular respiration and the induction of mitochondrial stress. A thorough understanding of its properties and careful adherence to established protocols are essential for obtaining reliable and impactful experimental results.

References

-

PubChem. (n.d.). Antimycin A4. National Center for Biotechnology Information. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). Antimycin A4. Retrieved from [Link]

-

Wikipedia. (n.d.). Antimycin A. Retrieved from [Link]

- Zhang, L., et al. (2011). Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy. Autophagy, 7(11), 1426-1438.

- Barrow, C. J., et al. (1997). Antimycins, Inhibitors of ATP-Citrate Lyase, from a Streptomyces sp. The Journal of Antibiotics, 50(9), 729–733.

- Gao, X., et al. (2005). Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells. Experimental Neurology, 194(2), 484-494.

-

CSIR NET Life Science Coaching. (2023). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. Retrieved from [Link]

- Li, N., et al. (2006). Induction of apoptosis by antimycin A in differentiated PC12 cell line. Neuroscience Letters, 404(1-2), 121-126.

-

PubChem. (n.d.). Antimycin A. National Center for Biotechnology Information. Retrieved from [Link]

- Barchiesi, A., et al. (2015). Antimycin treatment induces oxidative stress without altering cell viability nor the expression levels of APE1. Mitochondrion, 20, 19-28.

- Wang, X., et al. (2019). Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening. Journal of Biological Chemistry, 294(45), 16949-16960.

- Kaarniranta, K., et al. (2020). Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy. Oxidative Medicine and Cellular Longevity, 2020, 8527014.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Antimycin A - Wikipedia [en.wikipedia.org]

- 3. ATP-Citrate Lyase (ACLY): An Extensive Investigation from Molecular Insight to Therapeutic implications [nrfhh.com]

- 4. Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. letstalkacademy.com [letstalkacademy.com]

- 6. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimycin A (#33357) Datasheet With Images | Cell Signaling Technology [cellsignal.com]

- 8. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Antimycin A4 discovery and source from Streptomyces

An In-Depth Technical Guide to the Discovery, Biosynthesis, and Isolation of Antimycin A4 from Streptomyces

Abstract

Antimycins represent a large family of depsipeptide natural products first discovered over six decades ago, produced predominantly by bacteria of the genus Streptomyces.[1] While historically utilized as a potent piscicide, the antimycin class, including Antimycin A4, has garnered renewed and significant interest from the scientific community.[2] This resurgence is driven by their potent and selective inhibition of the mitochondrial anti-apoptotic proteins Bcl-2 and Bcl-xL, which are frequently overexpressed in cancer cells, conferring resistance to chemotherapy.[3] This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the biosynthesis, isolation, purification, and characterization of Antimycin A4 from its native Streptomyces producers. The narrative emphasizes the causality behind experimental choices and provides validated, step-by-step protocols to empower research and development efforts.

The Antimycin Family: From Piscicide to Anticancer Prospect

Historical Context and Modern Significance

The antimycins were first identified in the mid-20th century as potent inhibitors of fungal growth. Their powerful inhibitory effect on cellular respiration led to their commercial development as the active ingredient in Fintrol, a chemical piscicide used for fisheries management.[2] However, the primary mechanism of action—the disruption of the mitochondrial electron transport chain—foreshadowed their potential in other biological contexts.[2] Recent research has illuminated a more nuanced activity: the specific inhibition of Bcl-2/Bcl-xL proteins, which are critical regulators of apoptosis.[3] This discovery has repositioned antimycins as highly promising lead compounds for developing novel anticancer therapeutics that can overcome resistance to apoptosis-inducing agents.[3]

Core Mechanism of Action

Antimycins exert their bioactivity by targeting Complex III (cytochrome c reductase) of the mitochondrial electron transport chain.[4] Specifically, Antimycin A binds to the Q-i (quinone-internal) site of cytochrome c reductase, which blocks the transfer of electrons and disrupts the Q-cycle.[2][4] This inhibition halts oxidative phosphorylation, preventing the production of ATP.[2][4] Furthermore, this blockade can lead to the generation of reactive oxygen species (ROS), which can trigger downstream signaling pathways, including apoptosis.[5] This potent and specific mechanism makes Antimycin A a valuable tool for studying mitochondrial function and a powerful agent for therapeutic development.[4]

The Source Organism: Isolating Streptomyces

Streptomyces are Gram-positive, filamentous bacteria renowned for their complex life cycle and unparalleled capacity to produce a vast array of secondary metabolites.[6] This genus alone is responsible for producing approximately two-thirds of all known antibiotics of microbial origin, making them a cornerstone of natural product discovery.[7][8] Antimycin-producing strains can be isolated from diverse ecological niches, most commonly from soil.[8][9]

Protocol 2.1: Isolation of Antimycin-Producing Streptomyces from Soil

This protocol is designed to selectively isolate Streptomyces from complex environmental samples by inhibiting the growth of more rapidly proliferating bacteria and fungi.

Materials:

-

Soil sample

-

Sterile distilled water

-

Starch Casein Agar (SCA) plates

-

Nalidixic acid stock solution (10 mg/mL)

-

Nystatin stock solution (2.5 mg/mL)

-

Sterile flasks, pipettes, and spreaders

-

Incubator set to 30°C

Methodology:

-

Sample Preparation: Air-dry the soil sample at room temperature for 24-48 hours. This step reduces the moisture content, which can help to decrease the population of vegetative bacterial cells.

-

Selective Heat Treatment: Suspend 1 gram of dried soil in 9 mL of sterile distilled water in a sterile tube. Vortex thoroughly. Heat the suspension in a water bath at 55°C for 6 minutes.[7]

-

Expert Insight: This heat shock step is a critical selective pressure. Streptomyces spores are generally more heat-resistant than the vegetative cells of common soil bacteria like Pseudomonas and Bacillus, providing a significant enrichment advantage.

-

-

Serial Dilution: Prepare serial dilutions of the heat-treated suspension from 10⁻² to 10⁻⁵ in sterile distilled water.[8]

-

Plating: Pipette 0.1 mL of the 10⁻³, 10⁻⁴, and 10⁻⁵ dilutions onto SCA plates supplemented with nalidixic acid (final concentration: 100 µg/mL) and nystatin (final concentration: 25 µg/mL).[8]

-

Self-Validation Check: The inclusion of nalidixic acid inhibits bacterial DNA gyrase, preventing the growth of many Gram-negative bacteria. Nystatin is an antifungal agent that prevents the overgrowth of molds, which are also common in soil.

-

-

Incubation: Incubate the plates at 30°C for 7-14 days.[8] Observe the plates periodically for the appearance of characteristic Streptomyces colonies, which are typically small, chalky, dry, and often pigmented, adhering firmly to the agar.

-

Purification: Pick individual, well-isolated colonies and re-streak them onto fresh SCA plates to obtain pure cultures.

The Genetic Blueprint: Biosynthesis of Antimycin A4

The production of the complex antimycin structure is orchestrated by a dedicated biosynthetic gene cluster (ant BGC).[10] Genome mining has revealed that these clusters are present in numerous Streptomyces species.[1]

A Hybrid NRPS/PKS Assembly Line

Antimycins are synthesized by a sophisticated molecular machine known as a hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[2][10] This system combines modules of enzymes to sequentially add and modify building blocks, creating the final complex structure without the use of a ribosome template.

In Streptomyces albus S4, the ant BGC is organized into four distinct operons.[6][10] The biosynthesis can be broken down into three main phases:

-

Starter Unit Formation: The antFGHIJKLN genes work in concert to synthesize the unusual starter unit, 3-formamidosalicylate, beginning with the amino acid tryptophan.[6][10]

-

Core Assembly: The core of the molecule is assembled by the hybrid NRPS/PKS machinery encoded by the antCD genes.[6][10] This machinery links the 3-formamidosalicylate starter unit to a threonine residue and a polyketide chain, which is then cyclized to form the nine-membered dilactone ring characteristic of the antimycin family.

-

Tailoring: Finally, tailoring enzymes, including reductases (antE, antM) and others (antB, antO), perform post-assembly modifications to produce the various antimycin analogs, such as Antimycin A4.[6][10]

Diagram: The Antimycin Biosynthetic Pathway

Caption: Simplified pathway for Antimycin A4 biosynthesis in Streptomyces.

Regulation of the ant Cluster

The expression of the ant BGC is unusually regulated. It is controlled by a cluster-situated orphan extracytoplasmic function (ECF) RNA polymerase sigma factor named σ-AntA, which is encoded by the antA gene.[3] Unlike typical ECF sigma factors, σ-AntA does not have a co-encoded anti-sigma factor to control its activity.[3] Instead, its stability and activity are controlled post-translationally by the ClpXP protease, which targets σ-AntA for degradation, thereby carefully managing the timing and level of antimycin production during the bacterial life cycle.[11]

From Broth to Bench: A Practical Workflow for Isolation and Purification

The isolation of Antimycin A4 requires a multi-step process designed to separate this relatively non-polar metabolite from the aqueous fermentation broth and other cellular components. The workflow relies on differential solubility and chromatographic separation.

Diagram: Experimental Workflow for Isolation & Purification

Caption: Standard workflow for the isolation and purification of Antimycin A4.

Step-by-Step Protocol: Fermentation and Extraction

Materials:

-

Pure Streptomyces isolate

-

Seed culture medium (e.g., Tryptone Soya Broth)

-

Production medium (e.g., Starch Nitrate Broth)

-

Shaker incubator

-

Centrifuge

-

Ethyl acetate or n-Butanol

-

Separatory funnel

-

Rotary evaporator

Methodology:

-

Seed Culture: Inoculate a 50 mL seed medium with the Streptomyces strain. Incubate at 30°C on a rotary shaker at 200 rpm for 3 days to generate a dense vegetative inoculum.[9]

-

Production Fermentation: Transfer the seed culture (e.g., 2% v/v) into 1 L of production medium. Incubate under the same conditions for 7-10 days.

-

Harvesting: After incubation, harvest the culture broth and centrifuge at 5000 rpm for 15 minutes to pellet the mycelia.[7][9] Decant and collect the supernatant, which contains the secreted antimycins.

-

Solvent Extraction: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate (1:1, v/v) and shake vigorously for 15-20 minutes.[7] Allow the layers to separate.

-

Expert Insight: Antimycin A4 is significantly more soluble in organic solvents like ethyl acetate than in the aqueous broth. This partitioning step is the primary means of initial purification and concentration.

-

-

Concentration: Collect the upper organic (ethyl acetate) phase. Repeat the extraction on the aqueous phase one more time to maximize yield. Pool the organic extracts and concentrate them to dryness in vacuo using a rotary evaporator at a temperature not exceeding 50°C.[9] The resulting residue is the crude extract.

Step-by-Step Protocol: Chromatographic Purification

Materials:

-

Crude extract

-

Silica gel (e.g., 230-400 mesh)

-

Chromatography column

-

Solvents: Chloroform, Methanol, Petroleum ether

-

TLC plates (silica gel) and developing tank

-

Test tubes for fraction collection

Methodology:

-

Precipitation (Optional): Dissolve the crude extract in a minimal amount of chloroform and add petroleum ether to precipitate highly polar impurities. Centrifuge to pellet the precipitate and collect the supernatant containing the antimycins.[9]

-

Column Packing: Prepare a silica gel slurry in chloroform and pack it into a chromatography column (e.g., 2.5 x 50 cm).[9]

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel, allow the solvent to evaporate, and carefully layer the dry powder on top of the packed column.

-

Elution: Begin eluting the column with a solvent system of increasing polarity. A common starting point is a mixture of chloroform and methanol (e.g., 95:5 v/v).[9] A stepwise or gradient elution can be performed by gradually increasing the percentage of methanol.

-

Fraction Collection: Collect the eluate in small, sequential fractions (e.g., 5 mL each).[9]

-

TLC Analysis: Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate. Develop the plate using a solvent system such as chloroform:methanol (24:1, v/v).[9] Visualize the spots under UV light or with an appropriate stain.

-

Pooling and Final Purification: Pool the fractions that contain the compound of interest (identified by its Rf value on TLC and/or by bioassay). For high-purity Antimycin A4, a final purification step using High-Performance Liquid Chromatography (HPLC) with a C18 column is recommended.[10]

Analytical Characterization of Antimycin A4

Once purified, the identity and purity of Antimycin A4 must be confirmed using modern analytical techniques.

Table: Key Analytical Techniques and Expected Results

| Technique | Purpose | Key Output / Observation for Antimycin A4 |

| HPLC | Purity assessment and quantification. | A sharp, single peak at a characteristic retention time on a C18 column using a methanol/water gradient.[10] |

| LC-MS | Molecular weight determination and structural confirmation. | Detection of a molecular ion peak corresponding to the mass of Antimycin A4 (C₂₅H₃₄N₂O₉, Exact Mass: 506.22). Fragmentation patterns can confirm the structure.[12][13] |

| NMR (¹H and ¹³C) | Definitive structural elucidation. | A unique set of chemical shifts and coupling constants that correspond to the protons and carbons in the Antimycin A4 structure, confirming connectivity and stereochemistry.[14] |

| Bioassay (e.g., MIC) | Confirmation of biological activity. | Determination of the Minimum Inhibitory Concentration (MIC) against a susceptible fungal or yeast strain, confirming that the isolated compound retains its expected biological function.[8][9] |

Protocol: HPLC-MS Analysis for Identification and Quantification

This method provides a robust and sensitive means to confirm the presence and purity of Antimycin A4 in purified fractions.

Instrumentation & Reagents:

-

HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole).

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[10]

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Methanol with 0.1% formic acid.

-

Purified Antimycin A4 sample dissolved in methanol.

-

Antimycin A standard (if available).

Methodology:

-

Sample Preparation: Prepare a dilute solution of the purified sample in methanol (e.g., 10-100 µg/mL).

-

Chromatographic Separation:

-

Mass Spectrometry Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Scan for a mass range that includes the expected m/z for Antimycin A4 (e.g., m/z 100-1000). The protonated molecule [M+H]⁺ should be observed at approximately m/z 507.23.

-

For confirmation, perform tandem MS (MS/MS) on the parent ion to obtain a characteristic fragmentation pattern.

-

-

Data Analysis: Compare the retention time and mass spectrum of the sample peak to that of an authentic standard if available. The presence of the correct molecular ion and a single, sharp chromatographic peak indicates a successful and pure isolation.

Conclusion and Future Directions

The isolation of Antimycin A4 from Streptomyces provides access to a molecule with significant therapeutic potential, particularly in oncology. The protocols and methodologies outlined in this guide offer a validated framework for researchers to isolate, purify, and characterize this valuable natural product. The elucidation of the ant biosynthetic gene cluster has opened the door to biosynthetic engineering and synthetic biology approaches.[6][15] Future work will likely focus on modifying the NRPS/PKS machinery to generate novel antimycin analogs with improved pharmacological properties, such as enhanced potency against Bcl-2/Bcl-xL or reduced off-target toxicity, further solidifying the legacy of Streptomyces as a premier source of life-saving medicines.

References

-

Seipke, R. F., et al. (2014). Regulation of antimycin biosynthesis by the orphan ECF RNA polymerase sigma factor σAntA. PeerJ, 2, e253. [Link]

-

Atta, H. M., et al. (2009). Antimycin-A Antibiotic Biosynthesis Produced by Streptomyces Sp. AZ-AR-262: Taxonomy, Fermentation, Purification and Biological. Australian Journal of Basic and Applied Sciences, 3(1), 126-135. [Link]

-

ResearchGate. (n.d.). Antimycin-A Antibiotic Biosynthesis Produced by Streptomyces Sp. AZ-AR-262: Taxonomy, Fermentation, Purification and Biological Activities. [Link]

-

Lee, N., et al. (2022). Streptomyces: The biofactory of secondary metabolites. Frontiers in Microbiology, 13, 1078335. [Link]

-

Seipke, R. F., & Hutchings, M. I. (2013). The regulation and biosynthesis of antimycins. Beilstein Journal of Organic Chemistry, 9, 2556-2563. [Link]

-

Tyc, O., et al. (2014). A phylogenetic and evolutionary analysis of antimycin biosynthesis. The Journal of Antibiotics, 67(4), 301-308. [Link]

-

Saari, G. N., et al. (2022). Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry. U.S. Geological Survey. [Link]

-

Button, A. C., et al. (2020). Regulation of Antimycin Biosynthesis Is Controlled by the ClpXP Protease. mBio, 11(2), e00300-20. [Link]

-

Wikipedia. (n.d.). Antimycin A. [Link]

-

CSIR NET LIFE SCIENCE COACHING. (n.d.). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. [Link]

-

Ha, S. T., et al. (1989). Analysis of antimycin A by reversed-phase liquid chromatography/nuclear magnetic resonance spectrometry. Analytical Chemistry, 61(5), 404-408. [Link]

-

ResearchGate. (n.d.). The antimycin biosynthetic gene cluster in Streptomyces albus S4. [Link]

-

Khattab, A. I., et al. (2016). Streptomyces: isolation, optimization of culture conditions and extraction of secondary metabolites. Journal of Applied and Industrial Sciences, 4(1), 1-8. [Link]

-

Kavitha, A., et al. (2018). Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7. 3 Biotech, 8(1), 50. [Link]

-

U.S. Geological Survey. (2022). Data release for determination of antimycin–a in liquid formulation by high performance liquid chromatography–mass spectrometry. [Link]

-

Ishii, T., et al. (2019). Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening. Journal of Biological Chemistry, 294(45), 16946-16956. [Link]

Sources

- 1. A phylogenetic and evolutionary analysis of antimycin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimycin A - Wikipedia [en.wikipedia.org]

- 3. Regulation of Antimycin Biosynthesis Is Controlled by the ClpXP Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. letstalkacademy.com [letstalkacademy.com]

- 5. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The regulation and biosynthesis of antimycins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. banglajol.info [banglajol.info]

- 8. Isolation, screening and partial purification of antimicrobial antibiotics from soil Streptomyces sp. SCA 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ajbasweb.com [ajbasweb.com]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Determination of antimycin–a in a liquid formulation by high performance liquid chromatography–mass spectrometry [pubs.usgs.gov]

- 13. Data release for determination of antimycin–a in liquid formulation by high performance liquid chromatography–mass spectrometry | U.S. Geological Survey [usgs.gov]

- 14. Analysis of antimycin A by reversed-phase liquid chromatography/nuclear magnetic resonance spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Streptomyces: The biofactory of secondary metabolites [frontiersin.org]

An In-depth Technical Guide to the Mechanism of Action of Antimycin A4 on Mitochondrial Complex III

Executive Summary

Antimycin A, a potent inhibitor of the mitochondrial electron transport chain, has been an invaluable tool in dissecting the intricacies of cellular respiration. This guide provides a comprehensive technical overview of the mechanism by which the Antimycin A4 analog specifically targets and inhibits mitochondrial Complex III (the cytochrome bc1 complex). We will delve into the precise molecular binding interactions at the quinone reduction (Qi) site, the subsequent disruption of the proton-motive Q-cycle, and the critical consequence of this inhibition: the generation of mitochondrial reactive oxygen species (ROS). This document is intended for researchers, scientists, and drug development professionals, offering not only a detailed mechanistic explanation but also field-proven experimental protocols to characterize and quantify the effects of Antimycin A4, thereby providing a robust framework for its application in metabolic research and therapeutic discovery.

Introduction: The Central Role of Complex III and the Q-Cycle

Mitochondrial Complex III, or the cytochrome bc1 complex, is a critical enzymatic hub in the electron transport chain (ETC). It catalyzes the transfer of electrons from ubiquinol (Coenzyme Q10, reduced form) to cytochrome c.[1] This process is not a simple linear transfer; it operates via a sophisticated mechanism known as the proton-motive Q-cycle.

The Q-cycle accomplishes two vital functions: it contributes to the proton gradient across the inner mitochondrial membrane by translocating four protons for every two electrons passed to cytochrome c, and it facilitates the regeneration of reduced ubiquinone.[2][3] The complex contains two distinct binding sites for coenzyme Q: the ubiquinol oxidation site (Qo) near the intermembrane space and the ubiquinone reduction site (Qi) near the mitochondrial matrix.[3] The precise coordination of electron and proton movements through these sites is fundamental to efficient energy production. Antimycin A is a classic inhibitor that specifically targets the Qi site, making it an essential tool for studying the Q-cycle.[1][3] The Antimycin A family consists of several closely related analogs, including Antimycin A4, which is a more polar component of the naturally occurring antimycin A complex.[4][5]

Diagram 1: The Mitochondrial Q-Cycle. A simplified representation of electron (e-) and proton (H+) flow through Complex III. Ubiquinol (QH2) is oxidized at the Qo site, releasing two protons into the intermembrane space. One electron is transferred through the Rieske iron-sulfur (Fe-S) protein and cytochrome c1 to cytochrome c. The second electron is passed through hemes bL and bH to the Qi site, where it reduces ubiquinone (Q) back to ubiquinol, consuming two protons from the matrix.

Part 1: The Molecular Mechanism of Inhibition

Binding Site Specificity: The Qi Pocket

Antimycin A4 exerts its inhibitory effect by binding with high affinity and specificity to the Qi quinone reduction site of Complex III.[1][2][6] This binding pocket is located within the transmembrane cytochrome b subunit, closer to the N-side (negative, matrix side) of the inner mitochondrial membrane.[3] The specificity of this interaction is critical; while Qo site inhibitors like myxothiazol also block Complex III, they do so with entirely different downstream consequences for ROS production.[7][8]

Molecular Interactions and Structural Consequences

X-ray crystallography studies of Antimycin A bound to the bovine heart mitochondrial bc1 complex have revealed the precise molecular interactions that anchor the inhibitor in the Qi site.[6][9] The N-formylamino-salicylamide headgroup of the antimycin molecule is responsible for most of the binding specificity.[9][10]

Key interactions include:

-

Hydrogen Bonding: The phenolic hydroxyl group and the formylamino nitrogen of antimycin form crucial hydrogen bonds with the conserved aspartate residue at position 228 (Asp228) of cytochrome b.[6][9]

-

Water-Mediated Bonding: The formylamino oxygen forms an additional hydrogen bond via a water molecule to another conserved residue, Lysine 227 (Lys227).[6][9]

-

Conformational Change: The binding of Antimycin A is thought to induce a conformational change in the bc1 complex, which contributes to its potent inhibitory effect.[2]

These interactions effectively occupy the space where ubiquinone would normally bind to be reduced, physically obstructing a key step in the Q-cycle.[11][12]

Disruption of the Q-Cycle

By binding to the Qi site, Antimycin A4 prevents the transfer of electrons from the heme bH subunit to ubiquinone.[1] This creates an electronic "traffic jam." The electron flow from the Qo site to heme bL and then to heme bH can still occur, but the final step—the re-oxidation of heme bH at the Qi site—is blocked.[13]

This blockage has two immediate consequences:

-

Heme bH Reduction: Heme bH becomes maximally and permanently reduced, unable to accept more electrons from heme bL.

-

Q-Cycle Stagnation: The entire cycle grinds to a halt. Ubiquinol can no longer be efficiently oxidized at the Qo site because the electron pathway through the b-type cytochromes is blocked. This stops the pumping of protons and the reduction of cytochrome c.[14]

Part 2: Physiological Consequences of Complex III Inhibition

Induction of Reactive Oxygen Species (ROS)

The most significant and widely studied consequence of Qi site inhibition by Antimycin A is a dramatic increase in the production of superoxide (O2•−), a primary reactive oxygen species.[13][15][16] This phenomenon, paradoxically, originates from the Qo site, not the Qi site where the inhibitor binds.

The mechanism is as follows:

-

Electron Back-Pressure: The blockage at the Qi site causes a backup of electrons, leading to a highly reduced state of the electron carriers upstream, including the ubiquinone pool and cytochrome b.[13][17]

-

Stabilization of Semiquinone: At the Qo site, the first step of ubiquinol oxidation generates a highly unstable and reactive intermediate called a semiquinone radical (Q•−).

-

Superoxide Formation: Normally, this semiquinone is immediately oxidized by transferring its electron to heme bL. However, with the b-heme pathway blocked by Antimycin A, the lifetime of this semiquinone radical at the Qo site is significantly prolonged.[13] This extended lifetime increases the probability of the semiquinone radical reacting directly with molecular oxygen (O2), donating its excess electron to form superoxide (O2•−).[8][13]

This process makes Antimycin A a powerful tool for inducing mitochondrial oxidative stress in experimental settings.[18][19]

Diagram 2: Antimycin A4-Induced Superoxide Production. Antimycin A4 binds to the Qi site, blocking electron transfer from heme bH. This causes an electron "back-up," which prolongs the life of the unstable semiquinone (Q•−) intermediate at the Qo site. This stabilized radical then reacts with molecular oxygen (O2) to generate superoxide (O2•−).

Part 3: Experimental Characterization of Antimycin A4's Effects

To rigorously study the impact of Antimycin A4, a multi-assay approach is required. Here, we detail three core, field-proven protocols that provide a comprehensive picture of its effect on mitochondrial function.

Assay 1: Measuring Inhibition of Mitochondrial Respiration

The most direct method to quantify the inhibitory effect of Antimycin A4 is to measure the cellular oxygen consumption rate (OCR). The Seahorse XF Cell Mito Stress Test is the industry standard for this purpose.[14][20]

Causality Behind Experimental Choices: This assay uses a sequential injection of different mitochondrial inhibitors to dissect specific components of respiration.[21] Antimycin A is used in the final step, often in combination with Rotenone (a Complex I inhibitor), to shut down all mitochondrial respiration.[22] This allows for the calculation of non-mitochondrial oxygen consumption, providing a critical baseline for all other measurements. By observing the immediate and profound drop in OCR after its injection, one directly visualizes the potent inhibition of the ETC.[23][24]

-

Cell Preparation: Seed cells of interest in a Seahorse XF cell culture microplate and allow them to adhere overnight.[20]

-

Assay Medium Preparation: On the day of the assay, replace the culture medium with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Incubate the cells in a non-CO2, 37°C incubator for 1 hour.[20]

-

Cartridge Hydration & Loading: Hydrate a Seahorse XF sensor cartridge overnight. Load the injection ports with the following compounds at optimized concentrations:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (a protonophore that uncouples the proton gradient)

-

Port C: Rotenone (Complex I inhibitor) & Antimycin A (Complex III inhibitor)[14]

-

-

Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument measures basal OCR, then measures OCR after each sequential injection.[14]

-

Data Analysis: The software calculates key parameters of mitochondrial function. The injection of Rotenone/Antimycin A reveals the non-mitochondrial respiration, and the difference between the last rate measurement before this injection and the first rate after gives the total mitochondrial respiration.

Diagram 3: Experimental Workflow for Seahorse Mito Stress Test. This flowchart illustrates the sequential injection of mitochondrial inhibitors and the corresponding respiratory parameter being measured at each stage. Antimycin A4 is used in the final step to achieve a complete shutdown of mitochondrial respiration.

| Parameter | Description | Expected Effect of Antimycin A4 Treatment |

| Basal Respiration | Baseline oxygen consumption of the cell. | Drastic Decrease |

| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. | Drastic Decrease |

| Proton Leak | Respiration needed to compensate for protons leaking across the IMM. | Drastic Decrease |

| Maximal Respiration | Maximum OCR achieved after uncoupling with FCCP. | Drastic Decrease |

| Spare Respiratory Capacity | The difference between maximal and basal respiration. | Eliminated |

Assay 2: Quantifying Mitochondrial ROS Production

To validate the mechanistic link between Complex III inhibition and oxidative stress, it is essential to measure mitochondrial superoxide production directly.

Causality Behind Experimental Choices: MitoSOX Red is a fluorogenic dye specifically designed for this purpose.[25][26] It is a cell-permeant cation that selectively accumulates in the mitochondria, driven by the mitochondrial membrane potential. Once in the mitochondria, it is oxidized specifically by superoxide, but not other ROS, to yield a red fluorescent product.[26] This specificity and targeted localization make it the gold standard for detecting Antimycin A-induced superoxide.[25][27]

-

Cell Treatment: Culture cells to the desired confluency. Treat with Antimycin A4 at the desired concentration and for the appropriate time. Include an untreated control.

-

MitoSOX Loading: Remove the treatment medium and wash cells with warm PBS. Incubate the cells with 5 µM MitoSOX Red working solution in HBSS for 10-30 minutes at 37°C, protected from light.[28]

-

Cell Harvesting: Wash the cells again with warm PBS to remove excess probe. Harvest the cells using a gentle dissociation reagent (e.g., TrypLE).

-

Flow Cytometry: Resuspend cells in FACS buffer. Analyze the red fluorescence on a flow cytometer (e.g., using a PE or similar channel). A significant increase in mean fluorescence intensity in the Antimycin A4-treated sample compared to the control indicates increased mitochondrial superoxide production.[25]

References

-

Quinlan, C. L., et al. (2012). The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle. Journal of Biological Chemistry. Available at: [Link]

-

Mukhopadhyay, P., et al. (2007). Simple quantitative detection of mitochondrial superoxide production in live cells. Biochemical and Biophysical Research Communications. Available at: [Link]

-

Niedzielska, E., et al. (2014). Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. Methods in Enzymology. Available at: [Link]

-

Nazarewicz, R. R., et al. (2013). MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS. Reactive Oxygen Species: Methods and Protocols. Available at: [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Antioxidants & Redox Signaling. Available at: [Link]

-

Dikalov, S. I., & Harrison, D. G. (2014). Methods for detection of mitochondrial and cellular reactive oxygen species. Antioxidants & Redox Signaling. Available at: [Link]

-

Zhou, Y., et al. (2011). Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy. Autophagy. Available at: [Link]

-

Gao, X., et al. (2005). BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN. Journal of Molecular Biology. Available at: [Link]

-

Nicholls, D. G., et al. (2020). Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases. Cellular and Molecular Life Sciences. Available at: [Link]

-

Hori, S., et al. (2021). Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening. Journal of Biological Chemistry. Available at: [Link]

-

Agilent. (n.d.). Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent Technologies. Available at: [Link]

-

Gao, X., et al. (2005). Binding of the Respiratory Chain Inhibitor Antimycin to the Mitochondrial bc1 Complex: A New Crystal Structure Reveals an Altered Intramolecular Hydrogen-Bonding Pattern. eScholarship, University of California. Available at: [Link]

-

Bertin Bioreagent. (n.d.). Antimycin A4. Bertin Bioreagent. Available at: [Link]

-

Xia, D., et al. (2017). Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective. Current Medicinal Chemistry. Available at: [Link]

-

Lee, Y. J., et al. (2007). Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells. Journal of Cellular Biochemistry. Available at: [Link]

-

Quinlan, C. L., et al. (2012). The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle. ResearchGate. Available at: [Link]

-

Agilent. (n.d.). Measuring mitochondrial respiration in intact skeletal muscle fibers. Agilent Technologies. Available at: [Link]

-

O'Donnell, J., et al. (2018). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Cell Metabolism. Available at: [Link]

-

CSIR NET LIFE SCIENCE COACHING. (2025). Antimycin A and Its Inhibition of the Mitochondrial Electron Transport Chain: Focus on Complex III. IFAS. Available at: [Link]

-

Gao, X., et al. (2005). Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern. Journal of Molecular Biology. Available at: [Link]

-

Miyoshi, H., et al. (1989). Structural factors of antimycin A molecule required for inhibitory action. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

Zhou, Y., et al. (2011). Mitochondrial Electron Transport Chain Complex III Is Required for Antimycin A to Inhibit Autophagy. PLoS ONE. Available at: [Link]

-

Bryla, J., et al. (1969). Studies on the mechanism of inhibition of the mitochondrial electron transport by antimycin. 3. Binding of antimycin to sub-mitochondrial particles and to complex 3. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Available at: [Link]

-

di Rago, J. P., & Colson, A. M. (1988). Molecular basis for resistance to antimycin and diuron, Q-cycle inhibitors acting at the Qi site in the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae. Journal of Biological Chemistry. Available at: [Link]

-

Xia, D., et al. (1997). Crystal Structure of the Cytochrome bc1 Complex from Bovine Heart Mitochondria. Science. Available at: [Link]

-

Gao, T. M., et al. (2005). Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells. Experimental Neurology. Available at: [Link]

-

Han, J., et al. (2017). Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy. Oxidative Medicine and Cellular Longevity. Available at: [Link]

-

Sarewicz, M., & Osyczka, A. (2015). Catalytic Reactions and Energy Conservation in the Cytochrome bc1 and b6f Complexes of Energy-Transducing Membranes. ResearchGate. Available at: [Link]

-

Hoffman, D. L., & Brookes, P. S. (2009). The dependence of brain mitochondria reactive oxygen species production on oxygen level is linear, except when inhibited by antimycin A. Journal of Neurochemistry. Available at: [Link]

-

Imaizumi, R., et al. (2025). Antimycin A, but not antimycin A3 or myxothiazol, directly suppresses photosystem II activity. Plant and Cell Physiology. Available at: [Link]

-

Kluepfel, D., et al. (1970). ANTIMYCIN A COMPONENTS. I ISOLATION AND BIOLOGICAL ACTIVITY. The Journal of Antibiotics. Available at: [Link]

-

Brand, M. D. (2016). Generation of Reactive Oxygen Species by Mitochondria. Antioxidants. Available at: [Link]

-

Jones, R., & Ad-El, D. (2022). Mechanisms of Mitochondrial ROS Production in Assisted Reproduction: The Known, the Unknown, and the Intriguing. Antioxidants. Available at: [Link]

-

Nesuashvili, L., et al. (2013). Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1. American Journal of Physiology-Lung Cellular and Molecular Physiology. Available at: [Link]

-

Mailloux, R. J. (2016). ROS production sites in the ETC. Rotenone and antimycin A induce ROS... ResearchGate. Available at: [Link]

Sources

- 1. letstalkacademy.com [letstalkacademy.com]

- 2. escholarship.org [escholarship.org]

- 3. mdpi.com [mdpi.com]

- 4. Antimycin A4 - Additives & Precursors - CAT N°: 21999 [bertin-bioreagent.com]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. BINDING OF THE RESPIRATORY CHAIN INHIBITOR ANTIMYCIN TO THE MITOCHONDRIAL bc1 COMPLEX: A NEW CRYSTAL STRUCTURE REVEALS AN ALTERED INTRAMOLECULAR HYDROGEN-BONDING PATTERN - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial electron transport chain complex III is required for antimycin A to inhibit autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Binding of the respiratory chain inhibitor antimycin to the mitochondrial bc1 complex: a new crystal structure reveals an altered intramolecular hydrogen-bonding pattern - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural factors of antimycin A molecule required for inhibitory action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Studies on the mechanism of inhibition of the mitochondrial electron transport by antimycin. 3. Binding of antimycin to sub-mitochondrial particles and to complex 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular basis for resistance to antimycin and diuron, Q-cycle inhibitors acting at the Qi site in the mitochondrial ubiquinol-cytochrome c reductase in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Antimycin A-induced mitochondrial dysfunction activates vagal sensory neurons via ROS-dependent activation of TRPA1 and ROS-independent activation of TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of Qi site of mitochondrial complex III with antimycin A decreases persistent and transient sodium currents via reactive oxygen species and protein kinase C in rat hippocampal CA1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 23. agilent.com [agilent.com]

- 24. Antimycin A-Induced Mitochondrial Damage Causes Human RPE Cell Death despite Activation of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 27. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 28. sm.unife.it [sm.unife.it]

Antimycin A4 as an Inhibitor of ATP-Citrate Lyase: A Technical Guide for Researchers

Abstract

ATP-citrate lyase (ACLY) represents a critical nexus between carbohydrate and lipid metabolism, making it a compelling target for therapeutic intervention in oncology, metabolic disorders, and infectious diseases. This guide provides an in-depth technical overview of Antimycin A4, a natural product from Streptomyces species, identified as an inhibitor of ACLY. While historically recognized for its potent inhibition of mitochondrial complex III, the action of Antimycin A4 on ACLY presents both opportunities for biochemical investigation and significant challenges for cellular and in vivo research. This document offers a detailed exploration of ACLY's function, the evidence for its inhibition by the Antimycin A family, a critical analysis of the challenges posed by off-target effects, and comprehensive protocols for the in vitro evaluation of potential ACLY inhibitors.

Introduction: ATP-Citrate Lyase (ACLY) - A Central Node in Cellular Metabolism

ATP-citrate lyase (ACLY) is a cytosolic homotetrameric enzyme that catalyzes the conversion of citrate and coenzyme A (CoA) into acetyl-CoA and oxaloacetate, a reaction dependent on the hydrolysis of ATP.[1][2] This enzymatic activity is fundamental to cellular physiology for several reasons:

-

Linking Glucose and Lipid Metabolism: ACLY provides the primary route for converting citrate, derived from the mitochondrial tricarboxylic acid (TCA) cycle during periods of high glucose catabolism, into cytosolic acetyl-CoA.[2][3] This cytosolic pool of acetyl-CoA is the essential building block for the de novo synthesis of fatty acids and cholesterol.[4][5]

-

Role in Cancer Proliferation: Many cancer cells exhibit heightened glucose uptake and a reliance on de novo lipogenesis to support the rapid construction of cell membranes and signaling molecules.[1][6] Consequently, ACLY is frequently upregulated in various tumors, and its inhibition can suppress cancer cell proliferation.[2][6]

-

Epigenetic Regulation: The acetyl-CoA produced by ACLY is also the substrate for histone acetyltransferases (HATs), linking cellular metabolic status directly to the epigenetic regulation of gene expression.[7]

-

Therapeutic Target: Due to its central role in lipogenesis and cell growth, ACLY has emerged as a significant therapeutic target. Inhibition of ACLY is a validated strategy for lowering low-density-lipoprotein-cholesterol (LDL-C) and is being explored for its anti-cancer potential.[4][5]

The strategic position of ACLY at the crossroads of major metabolic pathways underscores the scientific interest in identifying and characterizing its inhibitors.

The Antimycin Family: From Mitochondrial Poisons to Metabolic Modulators

Antimycins are a class of secondary metabolites produced by Streptomyces bacteria, first identified for their potent antifungal and piscicidal properties.[8][9] The most well-documented mechanism of action for the Antimycin A complex is the inhibition of the mitochondrial electron transport chain.

Primary Mechanism of Action: Inhibition of Mitochondrial Complex III

Antimycin A is a classic and potent inhibitor of cellular respiration. It specifically binds to the Qi site of cytochrome c reductase (Complex III), which disrupts the Q-cycle.[4][8] This blockage of electron transfer has profound cellular consequences, including:

-

Inhibition of ATP synthesis via oxidative phosphorylation.

-

Increased production of reactive oxygen species (ROS), particularly superoxide.[7]

This potent effect on mitochondrial function is a critical consideration in any study involving Antimycins and represents a significant confounding variable when investigating other potential targets.

A Secondary Target: Evidence for ACLY Inhibition by Antimycin A4

In the course of screening for new metabolic inhibitors, a study by Barrow et al. (1997) identified the Antimycin A complex as a source of ATP-citrate lyase inhibitors.[12] This research demonstrated that a group of related antimycins, including Antimycin A4, inhibit ACLY.

The inhibition was found to be competitive with respect to the substrate magnesium citrate.[12] This finding suggests that the antimycins may bind at or near the citrate binding site on the enzyme, preventing the substrate from accessing the catalytic machinery.

Quantitative Analysis of ACLY Inhibition by the Antimycin Family

The study by Barrow et al. provided inhibitory constants (Ki) for a series of Antimycin A analogues against ATP-citrate lyase. These values offer a quantitative measure of their potency.

| Compound | R Group (See Fig. 1) | Ki vs. Mg-Citrate (µM) |

| Antimycin A1 | C6H13 (n-hexyl) | 4.4 |

| Antimycin A2 | C5H11 (n-pentyl) | 4.2 |

| Antimycin A3 | C4H9 (n-butyl) | 20.0 |

| Antimycin A4 | C3H7 (n-propyl) | 64.8 |

| Antimycin A7 | C4H9 (isobutyl) | 4.0 |

| Antimycin A8 | C3H7 (isopropyl) | 4.0 |

| Table adapted from Barrow et al., J. Antibiot. (Tokyo) 50(9), 729-733 (1997).[12] |

Expert Interpretation: The data indicate that several members of the Antimycin A family are micromolar inhibitors of ACLY. Interestingly, the potency varies with the structure of the alkyl side chain, with Antimycin A4 being the least potent among the tested analogues. The nanomolar-to-low-micromolar potency of other members, like A7 and A8, is noteworthy. However, it is crucial to contextualize these values. The concentration of Antimycin A required to inhibit mitochondrial respiration is often in the nanomolar range, meaning its effect on mitochondria will typically precede and dominate any observable effects from ACLY inhibition in a cellular context.

The Critical Challenge: Overcoming Off-Target Effects

While Antimycin A4 is a documented inhibitor of ACLY in a purified enzyme system, its utility as a specific probe for ACLY function in cellular or in vivo models is severely limited. The primary reason is the vast difference in potency against its two known targets:

-

Mitochondrial Complex III: Inhibition occurs at low nanomolar concentrations.

-

ATP-Citrate Lyase: Inhibition by Antimycin A4 occurs at a Ki of 64.8 µM.[12]

This discrepancy of several orders of magnitude means that at any concentration sufficient to inhibit ACLY, cellular respiration will be almost completely abrogated. The resulting cellular phenotypes—such as decreased lipid synthesis, cell cycle arrest, or apoptosis—cannot be unambiguously attributed to ACLY inhibition. Instead, they are more likely the downstream consequences of catastrophic mitochondrial failure, ATP depletion, and massive ROS production.

Therefore, Antimycin A4 should not be used as a selective inhibitor of ACLY in living systems. Its value is primarily as a tool for in vitro biochemical assays with purified enzyme, or as a historical lead compound for the synthesis of more selective analogues. For cellular and in vivo studies of ACLY function, researchers are strongly advised to use more specific and well-validated inhibitors, such as Bempedoic Acid (ETC-1002) or SB-204990.[4][13]

Experimental Protocols for Assessing ACLY Inhibition

To facilitate research into novel ACLY inhibitors, we provide a detailed, validated protocol for an in vitro enzyme activity assay. This method is suitable for screening compounds like Antimycin A4 and determining their potency and mechanism of inhibition.

In Vitro ACLY Activity Assay (Coupled Enzyme Assay)

This protocol utilizes a coupled enzyme system where the product of the ACLY reaction, oxaloacetate, is converted to malate by malate dehydrogenase (MDH), a reaction that consumes NADH. The rate of ACLY activity is therefore proportional to the rate of NADH oxidation, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

-

Recombinant human ACLY enzyme

-

Malate Dehydrogenase (MDH)

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT

-

Substrates: ATP, Coenzyme A (CoA), Potassium Citrate, NADH

-

Test Inhibitor (e.g., Antimycin A4) dissolved in a suitable solvent (e.g., DMSO)

-

96-well UV-transparent microplate

-

Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Methodology:

-

Prepare Reagent Master Mix: In a single tube, prepare a master mix containing Assay Buffer, ATP, CoA, NADH, and MDH. Keep on ice. The final concentrations in the well should be: 2 mM ATP, 0.5 mM CoA, 200 µM NADH, and 10 units/mL MDH.

-

Inhibitor Preparation: Prepare serial dilutions of the test inhibitor (e.g., Antimycin A4) in the solvent. A typical starting range for Antimycin A4 would be from 1 µM to 200 µM. Include a solvent-only control (0% inhibition).

-

Enzyme and Inhibitor Pre-incubation:

-

Add 5 µL of each inhibitor dilution (or solvent) to the wells of the 96-well plate.

-

Add 85 µL of the Reagent Master Mix to each well.

-

Add 5 µL of a diluted solution of recombinant ACLY enzyme to each well.

-

Mix gently and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

To start the reaction, add 5 µL of 200 mM Potassium Citrate to each well (for a final concentration of 10 mM).

-

Immediately place the plate in the spectrophotometer.

-

-

Data Acquisition:

-

Measure the absorbance at 340 nm every 30 seconds for 15-20 minutes at a constant temperature (e.g., 30°C).

-

-

Data Analysis:

-

For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

-

Normalize the rates relative to the solvent control (V0).

-

Plot the percentage of inhibition [(1 - V/V0) * 100] against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Self-Validation and Causality: The use of a coupled, continuous assay provides a robust system. The reaction rate is directly dependent on the presence of all substrates (ATP, CoA, Citrate) and the ACLY enzyme. Omitting any single component should result in a flat line (no change in absorbance), validating that the measured activity is indeed ACLY-dependent. The dose-dependent decrease in reaction rate with increasing inhibitor concentration establishes a clear causal link between the compound and enzyme inhibition.

Visualizations: Pathways and Workflows

The Central Role of ACLY in Cellular Metabolism

Caption: The ACLY pathway, bridging mitochondrial glucose metabolism with cytosolic biosynthesis.

Experimental Workflow for ACLY Inhibitor Profiling

Sources

- 1. Effects of long-chain fatty acids on the inhibition by antimycin of respiration in hepatocytes and isolated mitochondria from rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ACLY overcomes cancer immunotherapy resistance via polyunsaturated fatty acids peroxidation and cGAS-STING activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ACLY inhibition promotes tumour immunity and suppresses liver cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of antimycin A as a c-Myc degradation accelerator via high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Mechanism of Superoxide Production by the Antimycin-inhibited Mitochondrial Q-cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimycin A-induced mitochondrial dysfunction is consistent with impaired insulin signaling in cultured skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimycin A as a mitochondria damage agent induces an S phase arrest of the cell cycle in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of apoptosis by antimycin A in differentiated PC12 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ATP citrate lyase links increases in glycolysis to diminished release of vesicular suppressor of cytokine signaling 3 by alveolar macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. research.monash.edu [research.monash.edu]

Biological activity of Antimycin A4 in cellular models

An In-depth Technical Guide to the Biological Activity of Antimycin A4 in Cellular Models

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Antimycin A4

Antimycin A is a member of a family of depsipeptide natural products produced by Streptomyces bacteria.[1] While several congeners exist, Antimycin A4 is a significant component and a powerful tool in cellular biology. Historically recognized for its potent antifungal properties, it has become a cornerstone for studying mitochondrial function due to its specific and high-affinity inhibition of the mitochondrial electron transport chain (ETC).[1] This guide will focus on the cellular and molecular consequences of this inhibition, providing a robust framework for its application in research.

Core Mechanism of Action: Inhibition of Mitochondrial Complex III

The primary and most well-characterized biological activity of Antimycin A4 is its potent and specific inhibition of Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain.[1][2][3][4]

Molecular Interaction: Antimycin A binds to the Qi site of the cytochrome b subunit within Complex III.[1][2] This binding event physically obstructs the transfer of electrons from coenzyme Q (ubiquinone) to cytochrome c1, effectively halting the electron flow through this critical juncture of the respiratory chain.[2]

Consequences of Complex III Inhibition:

-

Electron Transport Blockade: The flow of electrons downstream to Complex IV and ultimately to molecular oxygen is interrupted.[2]

-

Collapse of Proton Gradient: The pumping of protons from the mitochondrial matrix to the intermembrane space by Complex III ceases, leading to a dissipation of the mitochondrial membrane potential (ΔΨm).[2][5][6][7][8]

-